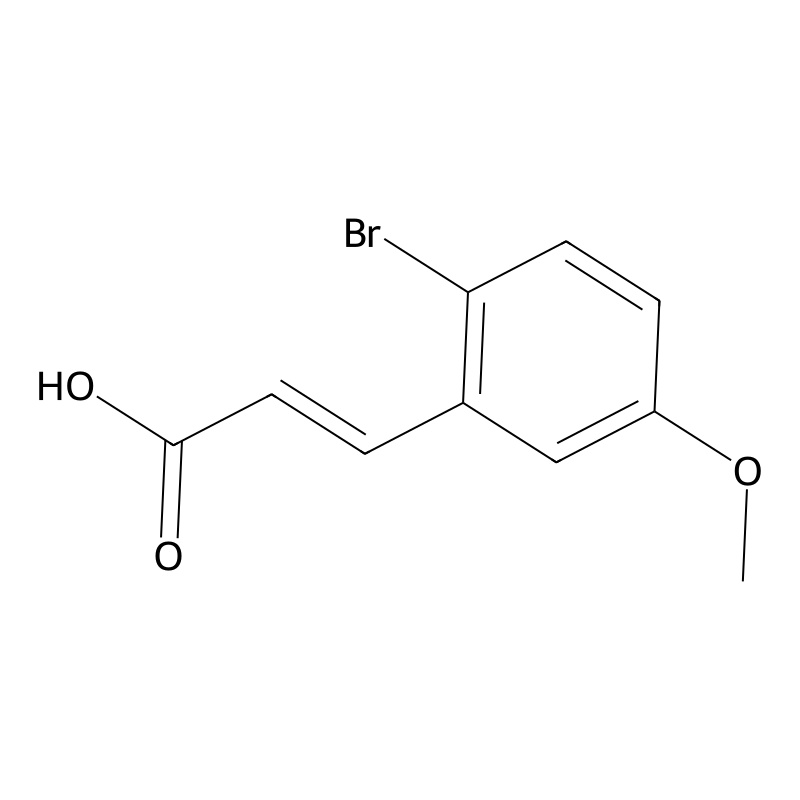

(E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid is an organic compound characterized by its unique structural features, including a bromine atom and a methoxy group attached to a phenyl ring, along with an acrylic acid moiety. This compound is notable for its potential applications in organic synthesis and biological research due to its reactive functional groups. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives, which may have distinct properties and applications.

- Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms, expanding its utility in synthetic chemistry.

- Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the modification of the compound's chemical structure and reactivity.

The biological activity of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid has not been extensively documented, but similar compounds with methoxy and bromine substituents have shown various biological activities. These include:

- Anticancer properties: Compounds with similar structures have been reported to exhibit anticancer activity, potentially making this compound a candidate for further research in cancer therapeutics .

- Antioxidant activity: The presence of methoxy groups in related compounds often correlates with antioxidant effects, suggesting potential protective roles against oxidative stress .

Synthesis of (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid typically involves the bromination of 5-methoxyphenylacrylic acid. The general synthetic route includes:

- Bromination: The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent and catalyst under controlled conditions to ensure selective introduction of the bromine atom at the desired position.

- Purification: After synthesis, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity and yield .

(E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid has several applications across different fields:

- Organic Synthesis: It serves as a building block for the preparation of more complex molecules in organic synthesis, including pharmaceuticals and agrochemicals.

- Biological Research: The compound can be used to study biological pathways and interactions due to its structural features, potentially leading to new insights into molecular biology.

- Industrial

Several compounds share structural similarities with (E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid. A comparison highlights its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(2-Bromo-5-methoxyphenyl)propanoic acid | Propanoic acid moiety instead of acrylic acid | Different reactivity due to propanoic structure |

| 2-Bromo-5-methoxybenzoic acid | Lacks acrylic acid moiety | Focused on aromatic properties without double bond |

| 3-(2-Bromo-5-methoxyphenyl)acrylonitrile | Contains an acrylonitrile group instead | Different functional group leading to distinct reactivity |

Uniqueness

(E)-3-(2-Bromo-5-methoxyphenyl)acrylic acid stands out due to its combination of a bromine atom, methoxy group, and acrylic acid moiety. This specific arrangement imparts unique chemical properties and reactivity that make it valuable for various applications in research and industry.